(1-aminocyclobutyl)phosphonic acid
Description
(1-Aminocyclobutyl)phosphonic acid (ACPA) is an α-aminophosphonic acid derivative with the molecular formula C₄H₁₀NO₃P and a molecular weight of 151.102 g/mol (monoisotopic mass: 151.039830). Its structure features a cyclobutyl ring substituted with an amino group and a phosphonic acid moiety, making it a tetrahedral phosphorus-containing analog of α-amino acids .
Properties
CAS No. |
186187-24-6 |
|---|---|
Molecular Formula |
C4H10NO3P |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-aminocyclobutyl)phosphonic acid typically involves the cyclization of suitable precursors followed by the introduction of the phosphonic acid group. One common method involves the cyclization of 1,4-diaminobutane followed by phosphorylation using phosphorous trichloride and subsequent hydrolysis to yield the desired product. Another approach involves the use of cyclobutylamine as a starting material, which is then reacted with phosphorous acid under suitable conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include phosphine derivatives.
- Substitution reactions yield various substituted aminophosphonic acids .
Scientific Research Applications
(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the transition state of peptide hydrolysis, allowing the compound to act as a potent inhibitor of enzymes like metalloproteases. This inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its natural substrate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
ACPA is compared below with three structurally related α-aminophosphonic acids:
- Cyclopentyl derivatives exhibit greater steric bulk, which may reduce solubility but improve target selectivity .
- Acidity and Solubility: ACPA’s phosphonic acid group (pKa ~2.1) is less acidic than phosphoric acid (H₃PO₄, pKa ~2.15) but more acidic than carboxylic acids. Its high water solubility aligns with trends observed for other α-aminophosphonic acids .
Key Research Findings
- Structure-Activity Relationship (SAR) : The cyclobutyl ring in ACPA balances conformational rigidity and metabolic stability, making it a promising scaffold for drug design. Substitution with bulkier groups (e.g., cyclopentyl) improves target affinity but reduces bioavailability .
- Pharmacokinetics : ACPA’s short plasma half-life (t₁/₂ ~2.5 hours) contrasts with fosfomycin’s prolonged excretion profile, highlighting the need for formulation optimization .
- Synthetic Scalability : Gram-scale synthesis of ACPA remains challenging due to side reactions during cyclobutane ring formation, whereas branched alkyl analogs are more amenable to large-scale production .
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